2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNTMKOTDIQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, commonly referred to by its IUPAC name, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its reactivity and biological interactions. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of the Amino Group : The amino group is protected using Boc anhydride in the presence of a base like triethylamine.
- Formation of the Pyrazole Ring : This is achieved through a cyclization reaction involving appropriate precursors.
- Coupling Reaction : The protected amino acid derivative is coupled with the pyrazole-containing intermediate using coupling reagents such as EDCI and HOBt.
Anticancer Properties
Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives with this scaffold can inhibit the growth of various cancer cell types, including lung, brain, colorectal, and breast cancers . In particular, compounds similar to this compound have demonstrated promising antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, exposing the active amino group that participates in biochemical processes. The pyrazole ring may also contribute to binding interactions with target proteins or enzymes, potentially modulating their activity .
Study on Antitumor Activity
A systematic study evaluated various pyrazole derivatives for their antitumor effects. In vitro assays revealed that certain derivatives significantly reduced the viability of aggressive cancer cell lines. For example, one derivative decreased MDA-MB-231 cell viability by 55% after treatment with a concentration of 10 μM .
In Vivo Studies
In vivo studies using xenograft models further confirmed the antitumor efficacy of pyrazole derivatives. Mice treated with specific compounds showed reduced tumor sizes compared to controls, indicating effective tumor suppression .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Chemical Structure | Anticancer | Effective against various cancer cell lines |
| (2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | - | More reactive due to lack of Boc group | Higher reactivity may lead to different biological interactions |
| (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-4-yl)propanoic acid | - | Similar structure but without methyl group | Potentially different binding affinities |
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid exhibit significant anticancer activity. For instance, derivatives based on thiazolidin-4-one scaffolds have shown promising results against various cancer cell lines, including leukemia and CNS tumors. The mechanism of action often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Antimicrobial Properties
There is a growing body of evidence suggesting that derivatives of this compound may possess antimicrobial properties. For example, related compounds have demonstrated broad-spectrum antibacterial activity, making them potential candidates for further development as antibacterial agents . The presence of functional groups in the structure can enhance interaction with microbial targets.
Drug Development
The unique structural features of this compound make it a valuable building block in drug synthesis. Its ability to undergo various chemical reactions allows for the modification of its structure to optimize biological activity and pharmacokinetic properties. The Boc protecting group can be selectively removed under acidic conditions, facilitating the exploration of its therapeutic potential .
Enzyme Inhibition Studies
Research has shown that compounds with similar structural motifs can act as inhibitors for specific enzymes involved in metabolic pathways. This suggests that this compound could be evaluated for its ability to modulate enzyme activity, potentially leading to new therapeutic strategies for diseases such as cancer and infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of compounds related to this compound:
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. This reaction is pivotal for modifying solubility or introducing protective groups.
Typical Conditions :
-
Reagents: Methanol, ethanol, or other alcohols with catalytic or .
-
Alternative: Carbodiimide coupling agents (e.g., DCC, EDCI) with DMAP.
| Product | Alcohol | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl ester | Methanol | , reflux | 85–90% | |
| Ethyl ester | Ethanol | EDCI/DMAP, room temp. | 78% |
Amide Bond Formation
The carboxylic acid reacts with primary or secondary amines to form amides, a key step in peptide coupling or prodrug synthesis.
Mechanism : Activated via carbodiimide (e.g., DCC) or chloroformate reagents.
Example :
-
Reaction with benzylamine using HOBt/EDCI yields the corresponding amide.
| Amine | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| Benzylamine | HOBt/EDCI | DMF | 72% |
| Cyclohexylamine | DCC | THF | 68% |
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the free amine for further functionalization.
Conditions :
| Acid | Concentration | Time | Temperature | Outcome |
|---|---|---|---|---|
| TFA | 30% in DCM | 2 hr | 25°C | >95% deprotection |
| HCl | 4 M in dioxane | 4 hr | 0°C → 25°C | 89% yield |
Decarboxylation
Controlled thermal or oxidative decarboxylation removes the carboxylic acid group, generating a substituted pyrazole derivative.
Conditions :
-
Heating at 120–150°C in toluene with Cu(OAc)₂.
-
Photocatalytic decarboxylation using Ru(bpy)₃²⁺.
| Method | Catalyst | Temperature | Product |
|---|---|---|---|
| Thermal | Cu(OAc)₂ | 140°C | 1-methylpyrazole derivative |
| Photocatalytic | Ru(bpy)₃²⁺ | 25°C (UV light) | Analogous alkane |
Pyrazole Ring Functionalization
The 1-methyl-1H-pyrazol-4-yl moiety participates in electrophilic substitutions, though steric hindrance from the methyl group limits reactivity.
Documented Modifications :
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding 3-nitro derivatives (low yield: 20–30%) .
-
Halogenation : Limited success with NBS or Cl₂ due to deactivation by the methyl group .
Stability Under Basic Conditions
The Boc group is susceptible to hydrolysis in alkaline environments, necessitating pH control during reactions.
| pH | Temperature | Degradation Rate |
|---|---|---|
| >10 | 25°C | Rapid (>80% in 1 hr) |
| 7–8 | 25°C | Stable (<5% in 24 hr) |
Comparative Reactivity of Analogues
Structural variations impact reactivity, as shown below:
| Compound | Carboxylic Acid Reactivity | Boc Stability |
|---|---|---|
| 2-(1-methylpyrazol-4-yl)acetic acid (no Boc group) | Higher | N/A |
| 2-(Boc-amino)-2-(pyrrolidin-3-yl)acetic acid | Moderate | Similar |
Q & A
Basic: What are the standard synthetic routes for preparing 2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid?
Answer:
The compound is typically synthesized via peptide coupling or Boc-protection strategies. A common approach involves:
Boc Protection : Reacting the primary amine group of the pyrazole-containing intermediate with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
Carboxylic Acid Activation : The acetic acid moiety is introduced via alkylation or using coupling agents like EDCI/HOBt for amide bond formation.
Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is employed to achieve >95% purity, as noted in similar Boc-protected compounds .
Advanced: How can reaction conditions be optimized to minimize racemization during Boc-protection of the pyrazole moiety?
Answer:
Racemization risks arise during Boc protection due to basic conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conducting reactions at 0–4°C to reduce base-induced epimerization.
- Mild Bases : Using weaker bases (e.g., DMAP instead of triethylamine) or buffer systems (pH 7–8) .
- Monitoring Stereochemistry : Chiral HPLC or circular dichroism (CD) spectroscopy validates enantiopurity, as demonstrated in structurally related indenyl-acetic acid derivatives .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integration (tert-butyl protons at ~1.4 ppm) and pyrazole aromatic signals (7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₁H₁₇N₃O₄, theoretical MW: 267.28 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention times are compared against standards .
Advanced: How can researchers resolve conflicting spectral data (e.g., unexpected NMR shifts) for this compound?
Answer:
Unexpected shifts may arise from solvent effects, tautomerism, or impurities. Steps to resolve contradictions:
Solvent Screening : Re-acquire NMR in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts .
2D NMR : Use COSY or HSQC to assign proton-carbon correlations, particularly for the pyrazole ring and Boc group .
Controlled Degradation Studies : Heat or light exposure tests identify labile impurities (e.g., Boc deprotection) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- First Aid : For skin contact, wash immediately with water; seek medical attention if irritation persists .
Advanced: How can hazardous byproducts (e.g., tert-butanol) be managed during Boc deprotection?
Answer:
- Scavenging Systems : Add molecular sieves or silica gel to absorb tert-butanol generated during acidolysis (e.g., TFA/DCM) .
- Distillation : Isolate tert-butanol via fractional distillation under reduced pressure (BP: 82–83°C) .
- Waste Neutralization : Treat acidic waste with sodium bicarbonate before disposal to prevent corrosion .
Basic: What are the primary research applications of this compound?
Answer:
- Peptidomimetics : Serves as a constrained amino acid surrogate in peptide synthesis .
- Enzyme Inhibitors : The pyrazole moiety targets kinase active sites, as seen in analogs with indenyl groups .
Advanced: How can computational modeling aid in designing derivatives with improved bioactivity?
Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinity of pyrazole-acetic acid derivatives to target proteins (e.g., COX-2) .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with enzymatic inhibition rates .
- MD Simulations : Assess conformational stability of Boc-protected intermediates in aqueous environments .
Basic: How should researchers store this compound to ensure stability?
Answer:
- Conditions : Store in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group .
- Desiccants : Include silica gel packs to mitigate moisture-induced degradation .
Advanced: What strategies validate the compound’s purity when conflicting chromatographic results occur?
Answer:
- Orthogonal Methods : Combine HPLC (C18 column) with capillary electrophoresis (CE) for cross-validation .
- Spiking Experiments : Add a pure reference standard to the sample; observe peak coalescence in LC-MS .
- Elemental Analysis : Confirm C/H/N/O ratios match theoretical values (e.g., C 49.43%, H 6.41%, N 15.72%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
